3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Novel Synthetic Routes and Heterocyclic Derivatives
Research on compounds containing elements of the query structure has led to the development of novel synthetic routes and the creation of heterocyclic derivatives with potential biological activities. For instance, studies on transaminations of enaminones have demonstrated the synthesis of tricyclic, N-aryl, 1,2,3-triazole-fused pyridones, showcasing the versatility of triazole and pyrrolidine scaffolds in constructing complex molecules with potential therapeutic applications (Chan et al., 1990). Additionally, the exploration of palladium-catalyzed oxidative cyclization-alkoxycarbonylation has expanded the toolkit for synthesizing heterocyclic derivatives, including oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from related structures (Bacchi et al., 2005).
Chemical Reactivity and Modification
Investigations into the chemical reactivity and modification of related compounds have uncovered diverse pathways for functionalization and complex molecule synthesis. Research into novel annulated products from aminonaphthyridinones has shown the creation of new heterocyclic systems through reactions involving Hofmann rearrangement and attempted Combes synthesis, highlighting the reactivity of pyrrole-type structures (Deady & Devine, 2006). Similarly, studies on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have contributed to the understanding of the synthesis and potential anticancer activities of molecules incorporating triazole and pyrrolidine motifs (Hassan et al., 2014).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a less-studied compound, much of this information may not be available. In such cases, experimental studies may be needed to determine these properties.
properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-26-10-13-8-24(22-21-13)14-6-7-23(9-14)15(25)20-12-4-2-11(3-5-12)16(17,18)19/h2-5,8,14H,6-7,9-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHZQGIJBVZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide |
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